molecular formula C18H20N2O5S B2931796 2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034497-86-2

2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2931796
CAS No.: 2034497-86-2
M. Wt: 376.43
InChI Key: WOSAASDHFODFEX-UHFFFAOYSA-N
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Description

2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an isochroman moiety linked to a sulfamoyl group, which is further connected to a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:

    Formation of Isochroman-3-ylmethylamine: Isochroman is reacted with a suitable alkylating agent to form isochroman-3-ylmethylamine.

    Sulfamoylation: The isochroman-3-ylmethylamine is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group.

    Phenoxyacetamide Formation: The sulfamoyl intermediate is further reacted with phenoxyacetic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its sulfonamide moiety, which is known for its antibacterial and anti-inflammatory properties.

    Material Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study the biological pathways involving sulfonamides and their derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antibacterial activity or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-Methoxyphenyl)sulfamoyl)phenylacetamide
  • N-(4-(3-Methoxyphenyl)sulfamoyl)phenylacetamide
  • 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide is unique due to the presence of the isochroman moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamide derivatives and may contribute to its specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isochromen-3-ylmethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c19-18(21)12-25-15-5-7-17(8-6-15)26(22,23)20-10-16-9-13-3-1-2-4-14(13)11-24-16/h1-8,16,20H,9-12H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSAASDHFODFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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